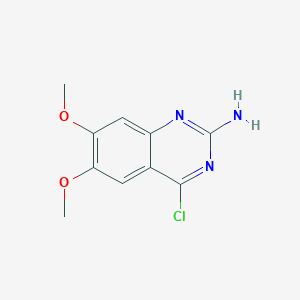

4-Chloro-6,7-dimethoxyquinazolin-2-amine

Descripción

Historical Context and Significance of Quinazoline (B50416) Derivatives

The history of quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, dates back to the late 19th century. mdpi.commdpi.com The first synthesis was reported by August Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative. mdpi.com Initially, interest in quinazoline was primarily academic. However, by the mid-20th century, researchers began to uncover the vast therapeutic potential locked within this molecular architecture. By 1968, derivatives like Methaqualone (an anticonvulsant and soporific) and Quinethazone (a diuretic) were already known. arabjchem.org Over the following decades, extensive research revealed that derivatives of this scaffold possess a wide spectrum of pharmacological activities, solidifying the quinazoline nucleus as a cornerstone in drug design and discovery. mdpi.com Its unique structural features, offering multiple points for substitution, allow for the fine-tuning of pharmacological properties, making it a highly explored scaffold in the quest for novel and more effective therapeutic agents. benthamdirect.comnih.gov

Prevalence of the Quinazoline Nucleus in Bioactive Compounds and Marketed Drugs

The quinazoline core is a fundamental framework in numerous bioactive compounds and clinically approved drugs. nih.gov Its derivatives are found in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms. arabjchem.orgmdpi.com The significance of this scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate the quinazoline structure. These medications are used to treat a range of conditions, most notably cancer. nih.govfrontiersin.orgmdpi.com Marketed drugs such as Gefitinib (B1684475), Erlotinib (B232), Lapatinib, and Afatinib are prominent examples of quinazoline-based tyrosine kinase inhibitors used in cancer therapy. nih.govnih.govwikipedia.org The prevalence of this nucleus in successful drug molecules highlights its favorable drug-like properties and its ability to interact with a variety of biological targets. mdpi.com

Below is a table of selected marketed drugs containing the quinazoline scaffold:

| Drug Name | Brand Name(s) | Primary Use |

| Gefitinib | Iressa® | Non-small-cell lung cancer (NSCLC) |

| Erlotinib | Tarceva® | NSCLC, Pancreatic cancer |

| Lapatinib | Tykerb® | HER2-positive breast cancer |

| Afatinib | Gilotrif® | NSCLC |

| Vandetanib | Caprelsa® | Medullary thyroid cancer |

| Dacomitinib | Vizimpro® | NSCLC |

| Prazosin | Minipress® | Hypertension |

| Trimetrexate | Neutrexin® | Pneumocystis pneumonia, Cancer |

| Quinethazone | Hydromox® | Hypertension, Edema |

| Proquazone | Biarison® | Anti-inflammatory |

Importance of the 4-Aminoquinazoline Subclass in Drug Discovery

Within the broad family of quinazoline derivatives, the 4-aminoquinazoline subclass has garnered exceptional attention in medicinal chemistry. nih.gov This core structure is a critical pharmacophore, particularly for the development of protein kinase inhibitors. nih.gov Many of the most successful quinazoline-based anticancer drugs belong to this subclass. nih.gov The 4-anilinoquinazoline (B1210976) configuration, for instance, is a general pharmacophoric group essential for epidermal growth factor receptor (EGFR) inhibitory activity. mdpi.com The amino group at the 4-position allows the molecule to form crucial hydrogen bonds within the ATP-binding site of various kinases, leading to the inhibition of signaling pathways that drive cancer cell proliferation. mdpi.comwikipedia.org The development of drugs like gefitinib and erlotinib spurred extensive research into 4-aminoquinazoline derivatives, leading to the discovery of new generations of kinase inhibitors for the targeted treatment of various cancers, including lung and breast cancer. nih.govnih.gov

Overview of Therapeutic Applications Associated with Quinazoline Derivatives

The structural versatility of the quinazoline scaffold has led to the discovery of derivatives with a remarkably broad spectrum of therapeutic applications. mdpi.comarabjchem.org While its role in cancer treatment is most prominent, the biological activities of quinazoline compounds extend to many other areas of medicine. Researchers have successfully developed and investigated quinazoline derivatives as potent agents for various conditions. nih.gov

These diverse activities underscore the privileged nature of the quinazoline scaffold in medicinal chemistry, making it a continuing source of lead compounds for the development of new drugs. mdpi.com

A summary of the wide-ranging pharmacological activities is presented below:

| Therapeutic Area | Specific Activity |

| Oncology | Anticancer (Tyrosine kinase inhibitors, DHFR inhibitors) nih.govnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular mdpi.comnih.govresearchgate.netijpsdronline.com |

| Inflammation & Immunology | Anti-inflammatory, Immunomodulatory mdpi.comnih.gov |

| Central Nervous System (CNS) | Anticonvulsant, Sedative-hypnotic, Neuroprotective (e.g., for Alzheimer's) mdpi.comresearchgate.netnih.govdrugbank.com |

| Cardiovascular System | Antihypertensive, Vasodilator updatepublishing.comscispace.com |

| Other Applications | Antidiabetic, Antioxidant, Analgesic, Diuretic mdpi.comarabjchem.org |

Advanced Synthetic Methodologies

Advanced synthetic methodologies for obtaining 4-chloro-6,7-dimethoxyquinazolin-2-amine focus on efficiency, yield, and scalability. Researchers have explored several routes, primarily categorized by the choice of starting material, to construct this complex heterocyclic compound.

Multi-Step Synthetic Routes from 3,4-Dimethoxybenzaldehyde (B141060)

A well-documented and comprehensive pathway to this compound begins with the commercially available 3,4-dimethoxybenzaldehyde. This linear synthesis involves a sequence of functional group transformations and a key cyclization step to build the quinazoline ring system. google.com

The initial step in this synthetic sequence is the oxidation of the aldehyde group of 3,4-dimethoxybenzaldehyde to a carboxylic acid. This transformation yields 3,4-dimethoxybenzoic acid, also known as veratric acid. A common method for this oxidation utilizes hydrogen peroxide in an alkaline solution, which provides an effective and environmentally conscious alternative to traditional heavy metal oxidants. google.com

Table 1: Oxidation of 3,4-Dimethoxybenzaldehyde

| Reactant | Oxidizing Agent | Solvent/Base | Product |

|---|

Following the oxidation, the aromatic ring of 3,4-dimethoxybenzoic acid is functionalized through nitration. This electrophilic aromatic substitution introduces a nitro group at the position ortho to the carboxylic acid and meta to the methoxy (B1213986) groups, resulting in 4,5-dimethoxy-2-nitrobenzoic acid. The nitration is typically carried out using nitric acid. google.comchemicalbook.com

The subsequent step is the reduction of the nitro group to a primary amine. This is a critical transformation to furnish the necessary functionality for the upcoming cyclization. A common and effective method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, which reduces the nitro group to form 2-amino-4,5-dimethoxybenzoic acid. google.comechemi.com

Table 2: Nitration and Reduction Sequence

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

|---|

The formation of the quinazoline ring is achieved through the cyclization of 2-amino-4,5-dimethoxybenzoic acid. This key step involves reacting the amino-acid with a source of one carbon atom, which will form part of the heterocyclic ring. The reaction with sodium cyanate (B1221674), followed by acidic workup, leads to the formation of the bicyclic structure, 2,4-dihydroxy-6,7-dimethoxyquinazoline. google.com

The dihydroxyquinazoline intermediate undergoes a crucial double chlorination reaction to introduce the reactive chloro groups. This is typically achieved by heating with phosphorus oxychloride (POCl₃), which converts the hydroxyl groups into chlorides, yielding 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). google.comgoogle.com This dichloro intermediate is a versatile precursor for various quinazoline derivatives. researchgate.netderpharmachemica.com

The final step is a regioselective amination. The 2,4-dichloro-6,7-dimethoxyquinazoline is treated with an ammonia (B1221849) solution. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position. However, specific reaction conditions can be controlled to achieve the desired substitution. To obtain the target compound, the reaction conditions are set to favor the formation of 2-chloro-4-amino-6,7-dimethoxyquinazoline, which then can be isomerized or further reacted to yield the final product. A direct synthesis from 3,4-dimethoxy-6-cynoaniline-l-yl formamide (B127407) using phosphorus oxychloride has also been reported to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline. A patent describes dissolving the 2,4-dichloro-6,7-dimethoxyquinazoline solid in ammonia water and reacting at a controlled temperature to obtain 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com

Table 3: Final Steps to this compound

| Intermediate | Reagent | Product |

|---|---|---|

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | Phosphorus Oxychloride (POCl₃) | 2,4-Dichloro-6,7-dimethoxyquinazoline |

Expeditious Three-Step Synthesis from 3,4-Dimethoxyaniline (B48930)

An alternative and more convergent synthetic route starts from 3,4-dimethoxyaniline. A patented method describes a three-step process to arrive at the quinazoline core. google.com This approach begins with the direct reaction of 3,4-dimethoxyaniline with triphosgene (B27547) and cyanamide (B42294) in a one-pot reaction to synthesize 3,4-dimethoxyphenyl cyano urea (B33335). google.com

This intermediate then undergoes a cyclization and hydrolysis reaction. The cyclization is effected by treatment with phosphorus pentachloride and phosphorus oxychloride, which facilitates the ring closure and subsequent hydrolysis to form a 2-chloro-4-amino-6,7-dimethoxyquinazoline salt. google.com

The final step involves alkalization and refining. The salt from the previous step is treated with a base, such as triethylamine (B128534), in an organic solvent like methanol. This neutralizes the salt and allows for the crystallization and isolation of the final product, 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com This route is considered more expeditious as it involves fewer linear steps from a more advanced starting material.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dimethoxybenzaldehyde |

| 3,4-Dimethoxybenzoic Acid |

| 4,5-Dimethoxy-2-nitrobenzoic Acid |

| 2-Amino-4,5-dimethoxybenzoic Acid |

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline |

| 2,4-Dichloro-6,7-dimethoxyquinazoline |

| 2-Chloro-4-amino-6,7-dimethoxyquinazoline |

| 3,4-Dimethoxyaniline |

| 3,4-Dimethoxyphenyl cyano urea |

| Phosphorus Oxychloride |

| Phosphorus Pentachloride |

| Triphosgene |

| Cyanamide |

| Triethylamine |

| Sodium Cyanate |

| Nitric Acid |

| Iron Powder |

| Hydrochloric Acid |

| Hydrogen Peroxide |

| Sodium Hydroxide |

| Potassium Hydroxide |

An exploration of the synthetic pathways leading to key quinazoline derivatives, this article focuses on the synthesis and derivatization of chloro-dimethoxy-aminoquinazolines, compounds of significant interest in medicinal chemistry. The following sections detail various synthetic strategies, including methods starting from 3,4-dimethoxyaniline, anthranilic acid derivatives, and 6,7-dimethoxyquinazolin-2,4-diones.

2 Synthesis from 3,4-Dimethoxyaniline

A notable synthetic route commences with 3,4-dimethoxyaniline, proceeding through isocyanate and cyanourea (B7820955) intermediates to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945). This multi-step process offers a targeted approach to constructing the quinazoline core.

1 Isocyanate Formation via Triphosgene

The initial step involves the conversion of a primary amine to an isocyanate. Triphosgene, a safer, crystalline substitute for phosgene (B1210022) gas, is commonly employed for this transformation. rsc.orgnih.gov In a typical procedure, 3,4-dimethoxyaniline is reacted with triphosgene in a suitable organic solvent, such as dichloroethane or toluene (B28343). google.comgoogle.com The reaction is often conducted at a controlled temperature, for instance, between 0-10°C, to manage its reactivity. google.comgoogle.com An amine base like triethylamine may be used to neutralize the HCl generated during the reaction. rsc.org This process efficiently yields the intermediate, 3,4-dimethoxyphenyl isocyanate.

Table 1: Reaction Parameters for Isocyanate Formation

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

2 Cyanourea Synthesis

The 3,4-dimethoxyphenyl isocyanate intermediate is then reacted with cyanamide to form a cyanourea derivative. google.com This step, referred to as ureaization, is typically carried out under basic conditions. The molar ratio of the reactants, including the isocyanate intermediate, triphosgene (from the previous step), and cyanamide, is carefully controlled, for example, in a ratio of 1:1-2:0.8-1.5. google.com The reaction can be performed in various organic solvents like ethylene (B1197577) dichloride or toluene, across a temperature range of -10 to 100°C, to produce N-(3,4-dimethoxyphenyl)cyanourea (also referred to as 3,4-dimethoxy phenyl cyano carbamide). google.com

Table 2: Conditions for Cyanourea Synthesis

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

3 Direct Cyclization to 4-Amino-2-chloro-6,7-dimethoxyquinazoline

The final step in this sequence is the cyclization and hydrolysis of the cyanourea intermediate. This is achieved by treating N-(3,4-dimethoxyphenyl)cyanourea with a combination of phosphorus pentachloride and phosphorus oxychloride. google.com This mixture acts as both a cyclizing and chlorinating agent. The reaction is conducted at temperatures ranging from 10-120°C for 2-5 hours. google.com Subsequent hydrolysis with an acid, such as formic acid or hydrochloric acid, completes the formation of the quinazoline ring, yielding the target compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline. google.com

3 Anthranilic Acid-Based Synthetic Approaches and Modifications

A classic and versatile method for quinazoline synthesis utilizes anthranilic acid derivatives as starting materials. researchgate.net One common pathway begins with 2-amino-4,5-dimethoxybenzoic acid. This starting material is reacted with urea or sodium cyanate under acidic conditions to induce cyclization, forming the intermediate 6,7-dimethoxyquinazoline-2,4-dione (also known as 2,4-dihydroxy-6,7-dimethoxyquinazoline). researchgate.netgoogle.com

This dione (B5365651) intermediate is then subjected to chlorination. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), or POCl₃ with a catalytic amount of dimethylformamide (DMF), is used to convert both hydroxyl groups into chlorides, yielding 2,4-dichloro-6,7-dimethoxyquinazoline. google.com The final step is a selective amination. By treating the dichloro-intermediate with aqueous or anhydrous ammonia in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperature, the more reactive chlorine atom at the C4 position is displaced to furnish 4-amino-2-chloro-6,7-dimethoxyquinazoline. google.comnih.gov

Propiedades

IUPAC Name |

4-chloro-6,7-dimethoxyquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYMDFNFDJALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444075 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221698-39-1 | |

| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 4 Chloro 6,7 Dimethoxyquinazolin 2 Amine

4 Alternative Synthesis from 6,7-Dimethoxyquinazolin-2,4-diones

An alternative and direct route involves starting from the pre-formed 6,7-dimethoxyquinazolin-2,4-dione. This method is efficient for producing various 4-substituted quinazoline (B50416) derivatives.

1 Formation of 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542)

The first step in this alternative synthesis is the chlorination of 6,7-dimethoxyquinazolin-2,4-dione. derpharmachemica.comresearchgate.net The dione (B5365651) is refluxed with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). derpharmachemica.comgoogle.com The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, or a catalyst like N,N-dimethylformamide (DMF). derpharmachemica.comgoogle.com The mixture is heated for several hours, typically 4 to 5, to ensure complete conversion. derpharmachemica.comgoogle.com After the reaction, the excess POCl₃ is removed, and the residue is poured into ice-water, causing the product, 2,4-dichloro-6,7-dimethoxyquinazoline, to precipitate. derpharmachemica.comresearchgate.net

Table 3: Chlorination of 6,7-Dimethoxyquinazolin-2,4-dione

| Starting Material | Reagent | Catalyst/Base | Reaction Time | Product |

|---|

2 Amination with Aryl Amines

The resulting 2,4-dichloro-6,7-dimethoxyquinazoline serves as a versatile intermediate for further derivatization. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the one at C2. nih.gov This regioselectivity allows for the specific synthesis of 4-amino derivatives.

By refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aryl amines (aniline derivatives) in a solvent like isopropanol, the C4-chloro group is selectively displaced. derpharmachemica.comresearchgate.net This reaction, typically carried out for about 6 hours, yields a series of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives in satisfactory yields. derpharmachemica.comresearchgate.net This method provides a straightforward approach to a library of compounds with diverse aryl substituents at the 4-amino position.

Table 4: Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives

| Reactants | Solvent | Reaction Time | Product Type |

|---|

Synthetic Strategies for Related Quinazoline and Quinazolinone Derivatives

The construction of the quinazoline and quinazolinone core can be achieved through a variety of synthetic routes, often starting from readily available ortho-substituted benzene (B151609) derivatives. One of the most traditional and common methods is the Niementowski synthesis, which involves the condensation of anthranilic acid with formamide (B127407) at elevated temperatures to produce 4(3H)-quinazolinone. acgpubs.org This foundational structure serves as a precursor for further modifications.

Modern synthetic strategies have expanded to include a range of starting materials and catalytic systems to improve efficiency, yield, and substrate scope. ijpsjournal.commarquette.edu These methods often leverage transition-metal catalysis and innovative reaction conditions.

Key synthetic approaches include:

From Anthranilic Acid Derivatives: Besides the classic Niementowski reaction, anthranilic acids and their esters or amides can be cyclized with various reagents. acgpubs.org For instance, reacting 2-aminobenzamides with aldehydes or other carbon sources can yield quinazolinone derivatives. researchgate.net

From 2-Aminobenzonitriles: These compounds can be used in palladium-catalyzed, three-component tandem reactions with aldehydes and arylboronic acids to generate diverse quinazoline structures. organic-chemistry.org

Metal-Catalyzed Couplings: Transition metals like copper, palladium, and ruthenium play a significant role in modern quinazoline synthesis. Copper-catalyzed Ullmann-type couplings of aryl bromides with benzamidines or amidine hydrochlorides provide efficient pathways to the quinazoline core. marquette.eduresearchgate.netorganic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is another effective method for forming quinazoline products. marquette.edu

Oxidative Cyclization: Iodine-catalyzed oxidative C-H amination represents a metal-free approach, where compounds like 2-aminobenzaldehydes react with benzylamines, using oxygen as a benign oxidant, to form quinazolines. marquette.edu

These varied strategies allow for the synthesis of a wide library of quinazoline and quinazolinone derivatives, which can then be further functionalized.

Table 1: Comparison of Synthetic Strategies for Quinazoline/Quinazolinone Core

| Starting Material | Key Reagents/Catalysts | Product Type | Reference |

| Anthranilic Acid | Formamide | Quinazolinone | acgpubs.org |

| 2-Aminobenzamides | Aldehydes, various catalysts | Quinazolinone | researchgate.net |

| (2-Bromophenyl)methylamines | Amidine hydrochlorides, CuBr | Quinazoline | organic-chemistry.org |

| 2-Aminophenyl ketones | Amines, Ruthenium catalyst | Quinazoline | marquette.edu |

| 2-Aminobenzaldehydes | Benzylamines, Iodine | Quinazoline | marquette.edu |

Chemical Transformations and Reaction Mechanisms

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a vast array of functional groups. The substitution is regioselective, with nucleophiles preferentially attacking the C4 position over other positions, such as C2, when both are halogenated. mdpi.com

This regioselectivity is supported by DFT calculations, which show that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The reaction typically proceeds via a two-step addition-elimination mechanism. researchgate.net

A wide variety of nucleophiles can be employed in these reactions, including:

Amines: Primary and secondary amines, such as anilines, benzylamines, and aliphatic amines, readily displace the 4-chloro substituent to form 4-aminoquinazoline derivatives. mdpi.comnih.gov Electron-rich amines react under milder conditions, while electron-poor amines may require longer reaction times or harsher conditions. nih.gov

Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) leads to the formation of 4-hydrazinylquinazolines. nih.govmdpi.com

Alkoxides: Treatment with various alkoxides results in the formation of 4-alkoxy derivatives. researchgate.net

The reaction conditions for these substitutions can be tailored, often involving a solvent such as THF, isopropanol, or acetonitrile, and may be performed at room temperature or with heating. mdpi.comnih.gov

Oxidation and Reduction Reactions for Derivative Formation

The quinazoline ring system can undergo both oxidation and reduction reactions to yield a variety of derivatives. The stability of the quinazolinone ring is notable, as it can withstand many oxidative and reductive conditions. nih.gov

Oxidation: Oxidation of a quinazoline can lead to the formation of a quinazolinone. For example, treatment of quinazoline with hydrogen peroxide in a dilute aqueous acid at room temperature yields 3,4-dihydro-4-oxoquinazoline. nih.gov In an alkaline medium, potassium permanganate (B83412) (KMnO4) can also be used to achieve a similar transformation. nih.gov

Reduction: Reduction reactions can target either the pyrimidine (B1678525) or the benzene portion of the quinazoline nucleus.

Reduction of the Pyrimidine Ring: Catalytic hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium or platinum oxide can reduce the pyrimidine ring to give 1,2-dihydro derivatives. nih.gov

Reduction of the Benzene Ring: More extensive reduction, for instance using platinum oxide, can lead to the hydrogenation of the benzene ring, resulting in octahydro-4(1H)-quinazolinone diastereomers. nih.gov

These transformations are crucial for accessing different saturation levels of the quinazoline core, thereby expanding the chemical space for drug discovery.

Formation of Hydrazinyl and Other Functionalized Quinazolines

The introduction of a hydrazinyl group at the C4 position is a key transformation that provides a versatile synthetic handle for further elaboration. This is typically achieved through the nucleophilic substitution of a 4-chloroquinazoline (B184009) with hydrazine hydrate. nih.gov This reaction is a specific example of the SNAr mechanism discussed previously.

The resulting 4-hydrazinoquinazoline (B1199610) is a valuable intermediate. researchgate.net The hydrazinyl moiety can react with a range of electrophiles to create more complex heterocyclic systems. For example, condensation with diethyl oxalate (B1200264) can yield a 3-ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline, which can be further converted into a carbohydrazide (B1668358). This carbohydrazide can then be treated with reagents like carbon disulfide followed by hydrazine hydrate to form fused 1,2,4-triazole (B32235) derivatives, which are precursors to other fused heterocycles like 1,3,4-thiadiazoles.

Beyond hydrazination, other functional groups can be introduced at the C4 position. Reaction of 4-chloroquinazolines with thiourea (B124793) can be used to install a sulfanyl (B85325) group, leading to 4-sulfanylquinolin-2(1H)-one derivatives. mdpi.com These reactions highlight the utility of the 4-chloro group as an excellent leaving group for synthesizing a diverse array of functionalized quinazolines.

Mechanism of Chlorination using Phosphorus Oxychloride

The conversion of a 4-oxo group (a 4(3H)-quinazolinone) to a 4-chloroquinazoline is a fundamental and widely used reaction in this area of chemistry. The most common reagent for this deoxychlorination is phosphorus oxychloride (POCl₃), sometimes used in combination with phosphorus pentachloride (PCl₅). researchgate.netresearchgate.netindianchemicalsociety.com

The reaction mechanism is understood to occur in two distinct stages, which can be controlled by temperature. nih.gov

Phosphorylation: The first stage is an initial phosphorylation of the quinazolinone. This occurs readily at lower temperatures (below 25 °C) under basic conditions. The quinazolinone acts as a nucleophile, attacking the phosphorus atom of POCl₃. This leads to the formation of various phosphorylated intermediates. Both (N)- and (O)-phosphorylated species can be formed, and they exist in rapid equilibrium. nih.gov

Nucleophilic Substitution: In the second stage, which is achieved by heating the reaction mixture (typically to 70-90 °C), the phosphorylated intermediate undergoes nucleophilic attack by a chloride ion (Cl⁻). The product formation arises exclusively from the reaction of the (O)-phosphorylated intermediate with Cl⁻. nih.gov The dichlorophosphoryl group (-OP(O)Cl₂) is an excellent leaving group, facilitating the substitution and yielding the 4-chloroquinazoline product.

Careful control of the reaction conditions, such as temperature and the presence of a base, is crucial to suppress the formation of byproducts like pseudodimers, which can arise from the reaction between a phosphorylated intermediate and unreacted quinazolinone. nih.gov

Optimization and Yield Enhancement Strategies in Synthesis

To meet the demands of efficiency, cost-effectiveness, and green chemistry, significant effort has been dedicated to optimizing the synthesis of quinazoline derivatives. researchgate.net Strategies focus on reducing reaction times, increasing yields, simplifying work-up procedures, and minimizing waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including for the preparation of quinazolines and quinazolinones. nih.govresearchgate.netsci-hub.catnih.gov Compared to conventional heating, microwave-assisted synthesis offers several advantages:

Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes. nih.govresearchgate.net

Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in improved yields. researchgate.net

Energy Efficiency: Microwave heating is more energy-efficient than traditional methods.

Solvent-Free Conditions: Many microwave-assisted reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry.

For example, the N-arylation of 4-chloroquinazolines with various anilines can be performed efficiently using microwave irradiation in a THF/H₂O mixture, affording high yields in a fraction of the time required by conventional methods. nih.gov

Ultrasound-Assisted Synthesis: Ultrasonic irradiation is another non-conventional energy source that can significantly enhance reaction rates and yields. tandfonline.comnih.govresearchgate.netrsc.orgnih.gov The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can accelerate chemical reactions. This method offers benefits such as:

High Yields in Short Times: Similar to microwave synthesis, ultrasound can dramatically shorten reaction times while providing excellent product yields. tandfonline.comnih.gov

Green Chemistry: It often allows for reactions to be conducted in environmentally benign solvents like water or even under solvent-free conditions. nih.govresearchgate.net

Improved Purity: The enhanced reaction rates can minimize the formation of degradation products.

One-pot reactions, such as the condensation of anthranilic acid, acetic anhydride, and primary amines to form quinazolinones, have been successfully carried out under ultrasonic irradiation in solvent-free conditions with excellent yields. nih.gov

Table 2: Comparison of Conventional vs. Optimized Synthetic Methods

| Reaction Type | Method | Conditions | Time | Yield | Reference |

| N-Arylation of 4-chloroquinazoline | Conventional | Reflux in isopropanol | 6-12 hours | Moderate | nih.gov |

| N-Arylation of 4-chloroquinazoline | Microwave | THF/H₂O, 120°C | 10-20 mins | 75-96% | nih.gov |

| One-pot quinazolinone synthesis | Conventional | Stirring/Reflux | Several hours | Good | nih.gov |

| One-pot quinazolinone synthesis | Ultrasound | Solvent-free, 40-50°C | 30-45 mins | 90-98% | nih.gov |

Solvent Reduction Techniques

In the synthesis of quinazoline derivatives, the choice and handling of solvents are critical for reaction success and process efficiency. Several techniques are employed to optimize solvent use. In earlier methods, the conversion of the precursor 2,4-dichloro-6,7-dimethoxyquinazoline to the final product required large volumes of anhydrous tetrahydrofuran (B95107) (THF) and a prolonged reaction time. tandfonline.com An improved approach utilizes a co-solvent system of aqueous ammonia (B1221849) (25%) and THF, which facilitates the amination at ambient temperature, leading to a high yield and purity. tandfonline.com

Another critical step, chlorination, often involves reagents that can also act as the solvent. For instance, using thionyl chloride as both the chlorinating agent and the solvent has been shown to produce high yields of around 90%. guidechem.com Post-reaction, efficient solvent removal is crucial. Techniques such as rotary evaporation, distillation, and azeotroping with solvents like toluene (B28343) are used to remove excess reagents and reaction solvents, such as phosphorus oxychloride or thionyl chloride. guidechem.comchemicalbook.com These methods are vital for isolating the product and preparing it for the subsequent purification steps. chemicalbook.com

Molar Ratio Optimization

The stoichiometry of reactants is a critical parameter that is carefully controlled to maximize product yield and minimize the formation of impurities. The optimization of molar ratios is evident in various patented synthesis procedures. For example, in a cyclization-hydrolysis reaction step, the molar ratio of the intermediate compound to phosphorus pentachloride and phosphorus oxychloride is specified as 1 : (1-2) : (20-60). google.com Similarly, for the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline, the molar ratio relative to phosphorus oxychloride is reported to be in the range of 1 : 3 to 1 : 10. google.com These optimized ratios ensure the complete conversion of the starting material and efficient formation of the desired chlorinated intermediate.

The following table summarizes selected molar ratios reported for different steps in the synthesis pathways leading to 4-Chloro-6,7-dimethoxyquinazolin-2-amine or its immediate precursors.

| Reaction Step | Reactants | Molar Ratio | Source |

| Nitration | Veratrole : Nitric Acid | 1 : 1.5-10 | google.com |

| Urea (B33335) Reaction | Intermediate II : Triphosgene (B27547) : Cyanamide (B42294) | 1 : 1-2 : 0.8-1.5 | google.com |

| Cyclization | Intermediate III : PCl₅ : POCl₃ | 1 : (1-2) : (20-60) | google.com |

| Chlorination | 2,4-dihydroxy-6,7-dimethoxyquinazoline : POCl₃ | 1 : 3-10 | google.com |

Analytical Techniques for Compound Characterization and Purity Assessment

A comprehensive suite of analytical methods is employed to confirm the identity, structure, and purity of this compound. These techniques include both spectroscopic and chromatographic methods.

Spectroscopic Methods (FT-IR, FT-Raman, UV-Vis, NMR, MS)

Spectroscopic techniques are fundamental for elucidating the molecular structure of the synthesized compound.

FT-IR and FT-Raman: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), is used to identify the functional groups present in the molecule. These methods provide a detailed fingerprint of the compound's vibrational modes. researchgate.net The IR spectrum for 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945) is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, providing information about its chromophoric system.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms. Chemical shifts confirm the structure of the quinazoline core and its substituents. researchgate.netderpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity. tandfonline.com

The table below presents characteristic spectroscopic data reported for the compound.

| Technique | Parameter | Observed Values | Source |

| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | 3.00 (broad s, 2H), 3.95 (s, 6H), 6.30 (s, 1H), 7.80 (s, 1H) | tandfonline.com |

| MS | m/z | 222 (M+) | tandfonline.com |

Chromatographic Purity Analysis (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the purity of this compound. Various sources report purities of 95% to over 98% as determined by HPLC. tandfonline.comtcichemicals.comsigmaaldrich.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been described for its analysis. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction, ensuring the starting materials have been consumed before the reaction is stopped. guidechem.com

The following table summarizes the purity levels reported for the compound using HPLC.

| Purity Level | Source |

| >98.0% (HPLC) | tcichemicals.com |

| 97.8% (HPLC) | tandfonline.com |

| 95% | sigmaaldrich.com |

Medicinal Chemistry and Pharmacological Investigations

Role as a Pharmaceutical Intermediate

The utility of 4-Chloro-6,7-dimethoxyquinazolin-2-amine as a precursor is well-documented, particularly in the synthesis of drugs targeting cardiovascular diseases and cancer.

Precursor for Antihypertensive Drugs (e.g., Doxazosin, Terazosin, Prazosin)

One of the most significant applications of this quinazoline (B50416) derivative is in the production of α1-adrenoceptor antagonists, a class of drugs widely used to treat high blood pressure. The synthesis of prominent antihypertensive agents such as Prazosin, Doxazosin, and Terazosin often involves intermediates derived from a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) core. lookchem.comnih.gov Specifically, 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945), a closely related compound, is a key intermediate in the manufacturing of both Doxazosin and Terazosin. google.com The general synthetic pathway involves the reaction of this chloro-quinazoline intermediate with an appropriate piperazine (B1678402) derivative to yield the final drug substance. google.comsemanticscholar.org This foundational role underscores the compound's importance in creating effective treatments for cardiovascular conditions.

Intermediate in Oncology and Infectious Disease Treatments

Beyond its application in cardiovascular medicine, this compound and its analogs are crucial in the development of targeted cancer therapies. New quinazoline derivatives have been synthesized from 4-chloro-6,7-dimethoxyquinazoline (B18312) and evaluated as potential DNA intercalating agents with cytotoxic activity. nih.gov The quinazoline framework is central to a number of enzyme inhibitors that are vital in cancer treatment. For instance, it is a precursor for receptor tyrosine kinase (RTK) inhibitors and dual RTK and histone deacetylase (HDAC) inhibitors, both of which are classes of anticancer agents. medchemexpress.com The adaptability of the quinazoline ring system allows for the synthesis of compounds that can selectively target various kinases, which are often overactive in cancer cells.

Biological Activities and Therapeutic Potential of Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, with a particular focus on their potential as anticancer agents. The core quinazoline structure provides a versatile scaffold for designing molecules that can inhibit key enzymes and cellular processes involved in tumor growth and proliferation.

Anticancer Activities

The quinazoline moiety is a well-established pharmacophore in the discovery of cancer drugs. nih.gov Several FDA-approved anticancer drugs, including gefitinib (B1684475), erlotinib (B232), and lapatinib, are based on the quinazoline skeleton and function by inhibiting tyrosine kinase enzymes. nih.govnih.gov

Derivatives of the 6,7-dimethoxyquinazoline (B1622564) scaffold have been extensively investigated as inhibitors of several key enzymes implicated in cancer progression.

HDACs: Dual inhibitors targeting both receptor tyrosine kinases and histone deacetylases (HDACs) have been developed from quinazoline precursors. medchemexpress.com Additionally, a dual histone deacetylase inhibitor with a unique HDAC3/6 selectivity profile was discovered through a strategy that merged two epigenetic pharmacophores. ucl.ac.uk

EGFR and HER2: Many quinazoline derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), which are often overexpressed in cancers such as breast, ovarian, and prostate cancer. nih.gov Some of these compounds act as irreversible dual inhibitors, offering a way to overcome treatment resistance. nih.gov Novel series of these derivatives have shown inhibitory activity in the nanomolar range. nih.gov Achieving high selectivity for HER2 over EGFR remains a challenge, but recent developments have produced derivatives with significantly improved selectivity. nih.gov

VEGFR-2: The VEGF/VEGFR-2 signaling pathway is critical for tumor angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Quinazoline derivatives, particularly those with 6,7-dimethoxy substitutions, have been designed as potent inhibitors of VEGFR-2. nih.govnih.gov Hybrids of the 6,7-dimethoxyquinazoline moiety with other chemical fragments have demonstrated strong inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.govnih.gov

Table 1: Enzyme Inhibition by Quinazoline Derivatives

| Enzyme Target | Derivative Type | Key Findings | Citation |

|---|---|---|---|

| HDACs | Dual RTK/HDAC Inhibitors | Serves as a precursor for dual-function anticancer agents. | medchemexpress.com |

| EGFR/HER2 | Irreversible Dual Inhibitors | Several compounds show nanomolar IC50 values against EGFR/HER2 tyrosine kinases. | nih.gov |

| HER2 | Isoquinoline-tethered Quinazolines | Demonstrated 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. | nih.gov |

| VEGFR-2 | 6,7-dimethoxy-4-anilinoquinazolines | Potent inhibition with IC50 values in the low-micromolar to nanomolar range. | nih.gov |

The enzyme-inhibiting properties of quinazoline derivatives translate into significant antiproliferative effects across a variety of cancer cell lines.

Breast Cancer: Numerous studies have demonstrated the cytotoxic activity of quinazoline derivatives against breast cancer cell lines like MCF-7. nih.govajol.infonih.gov Certain novel compounds have shown potent activity, with IC50 values in the micromolar range. ajol.infonih.gov

Hematological Cancers: Quinazoline derivatives have been screened for activity against leukemia cell lines, with some compounds showing a noteworthy decrease in cell viability. nih.gov

Colorectal Cancer: Antiproliferative effects have been observed in colorectal cancer cell lines such as HCT116 and LoVo. ajol.infonih.gov

Liver Cancer: Derivatives have been evaluated against hepatocellular carcinoma cell lines like HepG2, showing promising cytotoxic activity. nih.govresearchgate.net

Prostate Cancer: Quinazoline-based compounds have shown promising anticancer activity toward prostate cancer cell lines. nih.gov Some α1-adrenoreceptor antagonists with a quinazoline structure can induce apoptosis in prostate tumors. researchgate.net

Table 2: Antiproliferative Activity of Quinazoline Derivatives in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effect | Citation |

|---|---|---|---|

| Breast Cancer | MCF-7 | Significant antiproliferative and cytotoxic activity. | nih.govajol.infonih.gov |

| Hematological Cancers | Leukemia (U937, HL-60) | Noteworthy decrease in cell viability. | nih.gov |

| Colorectal Cancer | HCT116, LoVo | Effective cytotoxic activity. | ajol.infonih.gov |

| Liver Cancer | HepG2 | Promising antiproliferative activity. | nih.govresearchgate.net |

| Prostate Cancer | PC-3 | Promising anticancer activity and induction of apoptosis. | nih.govresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

There is no specific information available in the reviewed literature detailing the induction of apoptosis or cell cycle arrest mechanisms by this compound. Research into the anticancer effects of quinazoline-based compounds typically involves more complex derivatives. For example, studies have shown that certain novel quinazoline derivatives can induce apoptosis and cause cell cycle arrest in various human cancer cell lines. researchgate.net One such study identified a derivative, compound 6n, which demonstrated potent antiproliferative activity by inducing apoptosis and arresting the cell cycle in the S phase in A549 lung cancer cells. researchgate.net However, these activities are characteristic of the specifically designed and synthesized derivatives, not the this compound intermediate. The general mechanisms linking the cell cycle and apoptosis are well-established, often involving proteins like p53 and cyclin-dependent kinases (Cdks), but these have not been specifically studied in relation to this compound. nih.gov

Modulation of Kinase Activity (e.g., Aurora Kinases, Tyrosine Kinases)

The modulation of kinase activity is a hallmark of many pharmacologically active quinazoline derivatives, but not of the this compound building block itself. The 6,7-dimethoxyquinazoline core is a key feature in several potent kinase inhibitors.

Tyrosine Kinases: Analogues such as 4-(3-bromoanilino)-6,7-dimethoxyquinazoline are exceptionally potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives showing IC₅₀ values in the picomolar range. acs.org These compounds bind competitively at the ATP site of the enzyme. acs.org Similarly, other complex anilinoquinazolines have been developed as highly selective dual inhibitors of c-Src and Abl tyrosine kinases. nih.gov

Aurora Kinases: A cell-permeable anilinoquinazoline, known as Aurora Kinase Inhibitor II, acts as a potent and selective inhibitor of Aurora kinases A and B. sigmaaldrich.com This compound is chemically distinct, identified as 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline. biomol.comcaymanchem.com It demonstrates the therapeutic potential of the quinazoline scaffold but is a far more complex derivative.

These findings underscore that while the 6,7-dimethoxyquinazoline structure is a valuable pharmacophore for kinase inhibition, the specific biological activity is conferred by the various substituents attached to the quinazoline ring, rather than by the simple chloro-amino intermediate.

Anti-inflammatory Properties

Direct anti-inflammatory properties of this compound have not been reported. Research has instead focused on creating derivatives to achieve this effect.

Studies have been conducted on novel derivatives synthesized from related quinazoline precursors to investigate their potential as cyclooxygenase-2 (COX-2) inhibitors. In one study, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for anti-inflammatory activity. derpharmachemica.comresearchgate.net While several compounds showed good activity, the research highlighted the inhibitory potential of these specific derivatives rather than the starting material. derpharmachemica.comresearchgate.net Another study noted that certain derivatives of 4-amino-2-chloro-6,7-dimethoxyquinazoline exhibited significant inhibition of COX-2, confirming that the anti-inflammatory action is a feature of the synthesized analogues. Prostaglandins, produced by COX enzymes, are key mediators of inflammation, and selective inhibition of COX-2 is a critical strategy in developing anti-inflammatory drugs. nih.gov

Antimicrobial Activities

There is no available data on the antimicrobial efficacy of this compound. The antimicrobial potential of the quinazoline nucleus is typically explored through the synthesis of various derivatives.

Research into the antibacterial properties of this chemical family involves synthesizing novel 4-substituted-6,7-dimethoxyquinazolines. In one such study, derivatives were screened against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli). researchgate.net The activity observed was attributed to the final synthesized compounds, not the precursor. The quinoline (B57606) and quinazoline nuclei are known to be versatile synthons for developing agents with diverse biological activities, including antibacterial effects. nih.gov

Similar to the antibacterial research, studies investigating antifungal properties have focused on novel derivatives. The antifungal activity of newly synthesized quinazolines has been screened against fungal strains like Candida albicans. researchgate.net The findings are specific to the complex derivatives synthesized for the study, and no antifungal data exists for this compound itself.

Antiviral Potential

Derivatives of the quinazoline scaffold have demonstrated notable antiviral properties against a range of viruses. Research has explored their efficacy against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and various respiratory viruses. nih.govinternationalscholarsjournals.com

Specifically, certain 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines, synthesized from quinazoline precursors, showed moderate anti-HIV-1 potency. nih.govthieme-connect.com Other studies on 2,3-disubstituted quinazolin-4(3H)-ones reported specific activity against HSV-1, HSV-2, vaccinia virus, parainfluenza-3 virus, and Coxsackie virus B4. internationalscholarsjournals.com

More recently, with the emergence of global viral threats, the focus has shifted to coronaviruses. Quinoline and quinazoline derivatives have been screened for their ability to inhibit the RNA dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme in the viral life cycle. nih.gov Several compounds exhibited remarkable potency in inhibiting RNA synthesis driven by the viral enzyme with relatively low cytotoxicity. nih.gov Further studies identified 2-aminoquinazolin-4(3H)-one derivatives with potent inhibitory activity against SARS-CoV-2, and optimization efforts have focused on improving their pharmacokinetic profiles. nih.gov Research has also identified 4-anilino-6-aminoquinazoline derivatives that exhibit significant inhibitory effects against MERS-CoV. researchgate.net

Table 1: Antiviral Activity of Selected Quinazoline Derivatives

| Compound Class/Derivative | Virus | Target/Assay | Activity Measurement (e.g., EC50, IC50) | Reference |

| 2-Aryl-1-(substituted 4-quinazolinyl)-benzotriazepines | HIV-1 | Anti-HIV-1 Activity | EC50: 40.5 - 52.8 µmol/l | nih.govthieme-connect.com |

| 2,3-Disubstituted quinazolin-4(3H)-ones | HSV-1, HSV-2, Vaccinia virus | Viral Cytopathogenicity | Specific antiviral activity noted | internationalscholarsjournals.com |

| Quinoline and Quinazoline Derivatives | SARS-CoV-2 | RdRp Inhibition | Potent inhibition of RNA synthesis | nih.gov |

| 2-Aminoquinazolin-4-(3H)-one Derivatives | SARS-CoV-2 | Immunofluorescence Assay | IC50: 0.11 - 0.33 µM | nih.gov |

| 4-Anilino-6-aminoquinazoline Derivative (Compound 20) | MERS-CoV | Anti-MERS-CoV Activity | IC50: 0.157 µM | researchgate.net |

Antihypertensive Activity (via alpha-1 adrenoceptor antagonism)

The 6,7-dimethoxyquinazoline core is a well-established pharmacophore for alpha-1 adrenoceptor antagonists, a major class of antihypertensive drugs. japsonline.com Marketed drugs such as Prazosin, Terazosin, and Alfuzosin feature this chemical moiety. japsonline.com Their mechanism involves blocking the alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. drugbank.com

Numerous studies have focused on synthesizing novel derivatives of 4-amino-6,7-dimethoxyquinazoline to develop improved antihypertensive agents. nih.govnih.gov Researchers have successfully replaced the furoylpiperazine group of Prazosin with other substituted piperidine (B6355638) moieties without losing the desired activity. nih.gov The nature of the substituent significantly influences both the potency and the duration of the hypotensive action. nih.gov In studies using spontaneously hypertensive rats, several N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines demonstrated good antihypertensive activity. nih.gov

Similarly, various 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines have shown high binding affinity and selectivity for alpha-1 adrenoceptors. These compounds act as potent, competitive antagonists of the vasoconstrictor action of norepinephrine (B1679862). nih.gov The high affinity is attributed to the formation of a protonated pharmacophore at physiological pH. Several of these novel derivatives have demonstrated superior or equivalent efficacy and duration of action compared to Prazosin in preclinical models. nih.gov

Table 2: Antihypertensive Activity of Selected 6,7-Dimethoxyquinazoline Derivatives

| Compound Series | Target | Model | Key Findings | Reference |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1-adrenoceptor | Normotensive and Spontaneously Hypertensive Rats | Some compounds as potent as prazosin; two more efficacious at higher doses. | nih.gov |

| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | α1-adrenoceptor | Spontaneously Hypertensive Rats | Propanediamine derivatives showed good antihypertensive activity. Alfuzosin selected for clinical evaluation. | nih.gov |

| 2,4-Diamino-6,7-dimethoxyquinoline derivatives | α1-adrenoceptor | Spontaneously Hypertensive Rats | High in vitro binding affinities (Ki's, 10⁻¹⁰ M); efficacy and duration at least equivalent to prazosin. | nih.gov |

| 4-Amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | α1-adrenoceptor | Spontaneously Hypertensive Rats | High binding affinity (Ki ≈ 10⁻¹⁰ M) and selectivity (>10,000) for α1-adrenoceptors. |

Neurological Applications

The quinazoline scaffold has also been identified as a promising structure for designing drugs targeting the central nervous system (CNS), particularly for neurodegenerative disorders like Alzheimer's disease. nih.gov

Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder. nih.gov Consequently, the development of multi-target drugs is a key strategy. nih.gov Quinazoline derivatives have shown potential to modulate multiple pathological pathways in AD, including the inhibition of β-amyloid aggregation, tau protein phosphorylation, and neuroinflammation. nih.gov

Computational and experimental studies have specifically investigated 4-amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) and 4-chloro-6,7-dimethoxyquinazoline (CDQ) as potential anti-AD agents. researchgate.net Molecular docking studies have shown that these compounds can interact strongly with proteins associated with Alzheimer's disease. researchgate.net Furthermore, derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have been evaluated for their ability to inhibit the aggregation of β-amyloid particles, a key hallmark of AD. bmpcjournal.ru In addition to direct anti-amyloid activity, certain quinazolinone derivatives have shown promising anti-inflammatory and antioxidant effects in models of AD, further highlighting their multi-target potential. nih.gov

One of the primary therapeutic strategies for managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov The quinazoline core has been effectively utilized to design potent AChE inhibitors. researchgate.net

Studies on novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing amino acid and dipeptide residues have demonstrated significant in vitro AChE inhibitory activity. bmpcjournal.ru Several of these compounds exhibited inhibitory potencies (IC50 values) comparable or even superior to the reference drug, donepezil (B133215). bmpcjournal.ru The development of these quinazolinone-based derivatives that combine cholinesterase inhibition with anti-inflammatory properties represents a promising multifunctional approach for treating AD. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of 6,7-Dimethoxyquinazoline Derivatives

| Compound Series | AChE Inhibition IC50 | Comparison to Reference | Additional Properties | Reference |

| 6,7-Dimethoxyquinazolin-4(3H)-one derivatives with amino acid/dipeptide residues | 1.8±0.36 mg/ml to 4.2±0.96 mg/ml | Corresponded to donepezil (IC50 = 2.4±0.06) | Moderate anti-amyloid aggregation activity | bmpcjournal.ru |

| Quinazolinone-based derivatives | Compounds 6f, 6h, and 7b showed promising activity | Compared against donepezil | Anti-inflammatory and antioxidant activities | nih.gov |

Other Pharmacological Activities (e.g., Antimalarial, Anticonvulsant, Antidepressant, Antioxidant, Antidiabetic)

The structural versatility of the quinazoline nucleus has led to its exploration in a wide range of other pharmacological areas. nih.govmdpi.com

Antimalarial Activity: Quinoline-based drugs like chloroquine (B1663885) have long been mainstays in malaria treatment. mdpi.com Related quinazoline structures have also been investigated for their antimalarial potential. mdpi.comresearchgate.net

Anticonvulsant Activity: The quinazoline system is associated with anticonvulsant properties, among other CNS effects. nih.govresearchgate.net

Antidepressant Activity: Some research points to the potential of quinazoline derivatives as antidepressant agents. mdpi.com

Antioxidant Activity: As part of a multi-target approach to treating complex diseases, the antioxidant properties of quinazoline derivatives have been noted. researchgate.netmdpi.com For instance, in the context of Alzheimer's disease, certain derivatives were assessed for their ability to modulate antioxidant markers. nih.gov

Antidiabetic Activity: The broad biological profile of quinazolines also includes potential antidiabetic effects, although this area is less explored than others. mdpi.comwisdomlib.org

Mechanism of Action Studies

The diverse pharmacological activities of this compound and its related structures stem from their ability to interact with various biological targets.

Antihypertensive: The primary mechanism for the antihypertensive effects of 6,7-dimethoxyquinazoline derivatives is the selective and competitive antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle. nih.gov This blockade prevents norepinephrine from binding and causing vasoconstriction, resulting in vasodilation and lowered blood pressure. nih.gov

Antiviral: The mechanisms of antiviral action are virus-specific. For SARS-CoV-2, a key mechanism identified is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome. nih.gov

Anti-Alzheimer's Disease: The therapeutic potential in AD is based on a multi-target mechanism. This includes the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission, the prevention of β-amyloid plaque formation, and the mitigation of neuroinflammation and oxidative stress. nih.govnih.gov

Other Activities: For other reported activities, the mechanisms are varied. For instance, the anticancer effects (not detailed here) of some quinazolines involve the inhibition of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.comnih.gov The antimalarial action of related quinoline compounds involves inhibiting the detoxification of heme within the parasite. mdpi.com

This body of research underscores the significant therapeutic potential of the 6,7-dimethoxyquinazoline scaffold, with derivatives of this compound serving as promising leads for drug discovery in cardiovascular, neurological, and infectious diseases.

Interaction with Specific Molecular Targets (e.g., Alpha-adrenoceptors)

The quinazoline scaffold is a cornerstone for potent antagonists of alpha-1 adrenoceptors. Notably, the isomeric compound, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is a key intermediate in the synthesis of highly selective alpha-1 adrenoceptor antagonists like Doxazosin and Terazosin. These drugs are crucial in managing hypertension.

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline have demonstrated high binding affinity, with Kᵢ values in the nanomolar and even sub-nanomolar range, and high selectivity for alpha-1 adrenoceptors over alpha-2 sites. nih.govnih.gov This interaction is competitive, effectively blocking the vasoconstrictor action of norepinephrine. nih.gov The high affinity is attributed to the basicity of the quinazoline nucleus and hydrophobic interactions of the substituents. nih.gov While direct binding data for this compound is not available, its structural similarity to these potent alpha-1 blockers suggests it may interact with alpha-adrenoceptors.

Beyond adrenoceptors, the versatile quinazoline framework is found in inhibitors of various other molecular targets, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and enzymes such as the histone methyltransferase G9a. nih.govnih.gov

Receptor-Mediated Signaling Cascades

Blockade of alpha-1 adrenoceptors by quinazoline antagonists interrupts specific signaling cascades. Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mediate increases in intracellular calcium and activate protein kinase C, respectively, leading to cellular responses like smooth muscle contraction.

Antagonists from the quinazoline class prevent the initial binding of endogenous catecholamines like norepinephrine, thereby inhibiting the entire Gq-mediated signaling cascade. nih.gov This leads to physiological effects such as vasodilation and a reduction in blood pressure. nih.gov

Enzyme Inhibition Profiles

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, serving as a scaffold for numerous enzyme inhibitors. omicsonline.org A prominent example is its role in cancer therapeutics as a platform for tyrosine kinase inhibitors (TKIs). Compounds featuring a 4-anilinoquinazoline (B1210976) structure, such as Gefitinib and Erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Furthermore, 6,7-dimethoxyquinazoline analogues like BIX-01294 are established as potent, substrate-competitive inhibitors of the enzyme G9a, a histone methyltransferase. nih.gov These findings indicate that the 6,7-dimethoxyquinazoline scaffold can be adapted to target the active sites of various enzymes, although the specific enzyme inhibition profile of this compound has not been characterized.

Cellular and Molecular Pathways Involved

The cellular and molecular pathways affected by quinazoline derivatives depend on their specific molecular target.

For Alpha-1 Adrenoceptor Antagonists : The primary pathway affected is the regulation of smooth muscle tone, particularly in blood vessels and the prostate. Inhibition of alpha-1 adrenoceptor signaling leads to vasodilation and relaxation of prostatic smooth muscle.

For Tyrosine Kinase Inhibitors : These agents block signal transduction pathways that are critical for tumor cell proliferation, survival, migration, and angiogenesis. nih.gov By inhibiting receptors like EGFR and VEGFR, they can halt the progression of various cancers. nih.gov

For G9a Inhibitors : Inhibition of this histone methyltransferase alters epigenetic regulation, affecting gene expression. This has implications for various cellular processes and is an area of investigation for cancer therapy. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR studies of quinazoline derivatives have provided crucial insights into the structural requirements for potent and selective biological activity.

Influence of Substitution Patterns on Biological Activity

The biological activity of quinazoline-based compounds is highly tunable through modifications at various positions of the heterocyclic ring. SAR studies have consistently shown that substitutions at positions 2 and 4 are particularly influential. researchgate.net

The 6,7-dimethoxy substitution pattern is a key feature for high-affinity binding in several classes of inhibitors, including G9a inhibitors and alpha-1 adrenoceptor antagonists. nih.govnih.gov However, modifications to this pattern can also be tolerated or even beneficial for other targets. nih.gov

For alpha-1 adrenoceptor antagonists, extensive SAR has been developed. The 4-amino group is considered a critical pharmacophoric element, while large and diverse substituents can be placed at the 2-position to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.gov In the case of adenosine (B11128) A₂A receptor antagonists, substitutions at the 2-amino position of the quinazoline scaffold were found to be beneficial for maintaining affinity while improving solubility. mdpi.com

The table below summarizes the influence of substitution patterns on the activity of various quinazoline derivatives based on published research.

| Scaffold/Series | Target | Key SAR Findings |

| 2,4-Diamino-6,7-dimethoxyquinazolines | Alpha-1 Adrenoceptors | 4-amino group is critical; large heterocyclic substituents at C2 enhance affinity and duration of action. nih.govnih.gov |

| 4-Anilinoquinazolines | EGFR, VEGFR | Substitutions on the 4-anilino ring are crucial for kinase inhibition; an aryl group at C2 can increase antiproliferative action. nih.gov |

| 2-Amino-4-(furan-2-yl)quinazolines | Adenosine A₂A Receptor | A 2-furan moiety at C4 provides high affinity; substitutions at the C2-amino group can enhance solubility while maintaining affinity. mdpi.com |

| 2,4-Diamino-6,7-dimethoxyquinazolines | G9a Histone Methyltransferase | The 6,7-dimethoxy benzenoid ring plays an important role in binding; the 2,4-diamino pattern is a key feature. nih.gov |

Impact of the 4-chloro Group on Receptor Binding

In the target compound, this compound, the chlorine atom is at position 4. The chlorine atom at this position has two major roles. Firstly, it serves as an efficient leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The C4 position of the quinazoline ring is highly activated and more susceptible to nucleophilic attack than the C2 position. nih.gov This chemical reactivity is extensively used to synthesize libraries of 4-amino and 4-anilinoquinazoline derivatives by reacting 4-chloroquinazolines with various amines. nih.govderpharmachemica.com

Secondly, from a pharmacodynamic perspective, the chloro group is an electron-withdrawing substituent. Its presence influences the electronic properties of the quinazoline ring system, which can affect the pKa of the molecule and its ability to form hydrogen bonds or other interactions within a biological target's binding site. In some contexts, a halogen atom can form favorable halogen bonds with protein residues, contributing to binding affinity. However, in many final drug compounds derived from this scaffold, the chloro group is replaced by a larger, more complex moiety designed to form more extensive and specific interactions with the target receptor or enzyme. nih.govnih.gov

Role of Methoxy (B1213986) Groups at Positions 6 and 7

The presence of methoxy groups at the 6 and 7 positions of the quinazoline ring is a critical determinant of the biological activity of many derivatives, including this compound. Research has consistently shown that these electron-donating groups significantly influence the potency and selectivity of these compounds across various therapeutic targets.

In the context of epidermal growth factor receptor (EGFR) inhibition, the 6,7-dimethoxy substitution is considered highly favorable. mdpi.com The introduction of these electron-donating groups enhances the inhibitory activity against EGFR kinase. mdpi.com It is proposed that the bulk of these groups can cause a slight deviation of the quinazoline core within the EGFR active site, leading to stronger hydrogen bond interactions with key amino acid residues like Met769. mdpi.com Studies on 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have demonstrated that while there is some tolerance for bulkier substituents at these positions, the dimethoxy configuration provides a potent inhibitory profile. acs.org In fact, electron-donating groups are generally preferred at the 6- and 7-positions for optimal activity. acs.org

Beyond cancer research, the 6,7-dimethoxy motif is also crucial for the activity of G9a histone lysine (B10760008) methyltransferase inhibitors. nih.gov Both activity and computational data have underscored the importance of these methoxy groups on the benzenoid ring for potent G9a activity. nih.gov The exploration of this scaffold has also led to the development of dual-acting α1- and AT1-receptor antagonists, further highlighting the versatility and importance of the 6,7-dimethoxyquinazoline core in medicinal chemistry. rsc.org

| Compound Class | Target | Role of 6,7-Dimethoxy Groups | Reference |

| 4-Anilinoquinazolines | EGFR | Enhances inhibitory activity; promotes favorable binding conformation. | mdpi.comacs.org |

| Quinazoline Analogues | G9a Methyltransferase | Important for potent inhibitory activity. | nih.gov |

| Quinazoline Derivatives | α1- and AT1-Receptors | Core scaffold for dual-acting antagonists. | rsc.org |

Significance of the Amino Group at Position 4

The amino group at the 4-position of the quinazoline scaffold is a key pharmacophoric feature that imparts a wide spectrum of biological activities. researchgate.netscielo.br This functional group is integral to the interaction of these molecules with their respective biological targets and is a common feature in numerous clinically approved and investigational drugs. researchgate.netresearchgate.net

In the development of antimalarial agents, the substituent at the 4-position of the 6,7-dimethoxyquinazoline skeleton has a significant effect on activity. researchgate.net Structure-activity relationship (SAR) studies of 6,7-dimethoxyquinazoline-2,4-diamines have revealed that the nature of the amino substituent at C4 is crucial for potent antimalarial action. researchgate.net Similarly, for cytotoxicity, the substituents attached to the amino group at position 4 are important for the compound's activity profile. researchgate.net

The versatility of the 4-amino group is further demonstrated by its presence in a vast number of kinase inhibitors. researchgate.netscielo.br For instance, 4-anilinoquinazolines are a well-established class of potent and selective EGFR tyrosine kinase inhibitors. nih.gov The amino group acts as a crucial linker, positioning the quinazoline core and the aniline (B41778) moiety correctly within the ATP-binding site of the kinase. The development of numerous anticancer drugs, such as gefitinib and erlotinib, is a testament to the significance of the 4-aminoquinazoline scaffold. researchgate.net

| Therapeutic Area | Significance of 4-Amino Group | Example Compound Class | Reference |

| Antimalarial | Essential for potent activity against P. falciparum. | 6,7-Dimethoxyquinazoline-2,4-diamines | researchgate.net |

| Anticancer | Key for cytotoxicity and kinase inhibition. | 4-Anilinoquinazolines (EGFR inhibitors) | researchgate.netnih.gov |

| Various | A privileged structure for diverse pharmacological activities. | Amino-quinazolines | scielo.br |

Molecular Hybridization Strategies for Enhanced Potency

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to enhance the potency and efficacy of quinazoline-based compounds. This approach aims to leverage the beneficial properties of different structural motifs to create novel chemical entities with improved biological profiles.

One such strategy involves the synthesis of hybrid molecules incorporating the quinazoline core with other heterocyclic systems known for their biological activity. For instance, researchers have designed and synthesized hybrid molecules containing a dihydropyrano[c]chromene moiety fused with an oxa-heterocyclic unit at the 2-position of the quinazoline ring. nih.gov This hybridization led to compounds with significant anticancer activities.

Another approach involves creating hybrid structures that can target multiple pathways or have dual modes of action. For example, the 6,7-dimethoxyquinazoline scaffold has been explored to develop dual-acting α1- and AT1-receptor antagonists. rsc.org By strategically combining the quinazoline core with other functionalities, it is possible to achieve balanced modulation of multiple receptors. Furthermore, novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives have been synthesized to explore their anti-inflammatory potential, demonstrating the broad applicability of hybridization strategies.

| Hybridization Strategy | Resulting Compound Type | Therapeutic Target/Activity | Reference |

| Fusion with other heterocycles | Dihydropyrano[c]chromene-quinazoline hybrids | Anticancer | nih.gov |

| Combination of pharmacophores | Dual α1- and AT1-receptor antagonists | α1- and AT1-Receptors | rsc.org |

| Introduction of aryl amino groups | 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Anti-inflammatory |

Comparative Analysis with Similar Quinazoline Compounds

Selectivity and Potency Differences

The potency and selectivity of quinazoline derivatives are highly sensitive to the nature and position of substituents on the quinazoline ring. Even minor structural modifications can lead to significant differences in their biological activity and target preference.

For instance, in the development of alpha1-adrenoceptor antagonists, a series of novel piperazine and non-piperazine derivatives of 2,4-diamino-6,7-dimethoxyquinazoline were synthesized and evaluated. nih.gov While many compounds showed high affinity for alpha1-adrenergic receptors, only one compound exhibited moderate selectivity towards the alpha1b-AR subtype, illustrating how subtle changes in the side chain can influence receptor subtype selectivity. nih.gov

In the realm of antimicrobial agents, structure-activity relationship studies have revealed that the substituent on the phenyl ring of certain quinazolinone derivatives exerts a significant influence on the antibacterial profile. nih.gov Compounds with methoxy and methyl-substituted rings were found to be more active compared to those with other electron-donating or withdrawing groups, and Gram-positive bacteria were generally more susceptible. nih.gov This highlights how electronic properties of substituents can dictate both potency and spectrum of activity.

| Compound Series | Target | Key Finding on Selectivity/Potency | Reference |

| 2,4-Diamino-6,7-dimethoxyquinazolines | Alpha1-Adrenoceptor Subtypes | Side chain modifications influence selectivity for α1b-AR subtype. | nih.gov |

| Substituted Quinazolin-4(3H)-ones | Bacteria | Phenyl ring substituents affect antibacterial potency and spectrum. | nih.gov |

Structural Variations and Resulting Biological Profiles